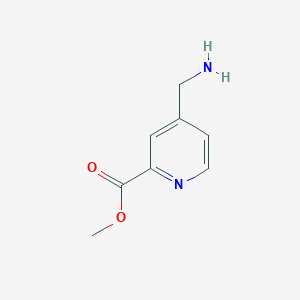

Methyl 4-(aminomethyl)picolinate

Description

Contextualization within Picolinate (B1231196) and Aminomethylpyridine Chemistry

Methyl 4-(aminomethyl)picolinate incorporates two key functional groups that define its chemical character: a picolinate ester and an aminomethyl group attached to a pyridine (B92270) ring. Picolinic acid and its derivatives, known as picolinates, are a class of compounds recognized for their role as synthetic auxin herbicides. nih.gov They are characterized by a carboxylic acid or ester group at the 2-position of a pyridine ring. This structural motif is found in various commercial herbicides. nih.gov The chemistry of picolinates often involves modifications of the pyridine ring to enhance biological activity or to create ligands for metal complexes. nih.govresearchgate.net

On the other hand, aminomethylpyridines are a class of pyridine derivatives that feature an aminomethyl group at various positions on the pyridine ring. guidechem.comsmolecule.com These compounds are recognized as versatile building blocks in organic synthesis and are utilized in the production of pharmaceuticals and agrochemicals. chemimpex.comjubilantingrevia.com The presence of both a basic amino group and a pyridine nitrogen atom allows for a range of chemical transformations, including acylation, salt formation, and coordination with metal ions. smolecule.comchemicalbook.com this compound, therefore, combines the properties of both these classes, offering multiple reactive sites for further chemical elaboration.

Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis

The bifunctional nature of this compound makes it a highly versatile intermediate in organic synthesis. The primary amine of the aminomethyl group can readily undergo nucleophilic substitution and acylation reactions, allowing for the introduction of diverse molecular fragments. smolecule.com For instance, it can react with acyl chlorides to form amides, which are crucial intermediates in the synthesis of many organic molecules. smolecule.com

Simultaneously, the methyl picolinate portion of the molecule can be subjected to hydrolysis to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively. This dual reactivity allows for the stepwise and controlled construction of complex molecular architectures.

The pyridine ring itself can also participate in various chemical transformations. Its nitrogen atom can be quaternized, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of other substituents present on the ring. This trifecta of reactive sites—the amino group, the ester, and the pyridine ring—positions this compound as a valuable scaffold for creating diverse libraries of compounds for screening in drug discovery and materials science. chemimpex.com

Overview of Research Trajectories Pertaining to the Chemical Compound

Research involving this compound and its close analogs has primarily focused on its application as a key building block in the synthesis of biologically active molecules and functional materials.

In medicinal chemistry, derivatives of aminomethylpyridine and picolinic acid have been investigated for a wide range of therapeutic applications. For example, picolinic acid derivatives are being explored for the treatment of respiratory disorders. google.comgoogle.com The ability of the aminomethylpyridine scaffold to interact with biological targets makes it an attractive starting point for the development of new drugs. smolecule.com Research has explored its potential in areas such as neurodegenerative diseases and cancer. smolecule.com

In the realm of materials science, the pyridine and amine functionalities of molecules like this compound make them excellent ligands for the formation of metal-organic frameworks (MOFs). researchgate.net Polytopic picolinate ligands are of interest for creating coordination polymers with specific structural and electronic properties. researchgate.net The rigid and chelating nature of the picolinate moiety, combined with the additional coordination site of the aminomethyl group, allows for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Furthermore, research has also delved into the synthesis of various picolinate derivatives to explore their potential as herbicides. nih.gov By modifying the substituents on the picolinic acid backbone, researchers aim to develop new compounds with improved efficacy and selectivity. nih.gov

Below is a table summarizing the key properties of this compound and a related compound, Methyl 4-methylpicolinate.

| Property | This compound | Methyl 4-methylpicolinate |

| Molecular Formula | C8H10N2O2 | C8H9NO2 |

| Molecular Weight | 166.18 g/mol | 151.16 g/mol nih.gov |

| IUPAC Name | methyl 4-(aminomethyl)pyridine-2-carboxylate | methyl 4-methylpyridine-2-carboxylate nih.gov |

| SMILES | C1=C(C=NC(=C1)C(=O)OC)CN | CC1=CC(=NC=C1)C(=O)OC nih.gov |

| InChI Key | Not available | QHZGJQWANGVCLB-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZFVVRIOABMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Aminomethyl Picolinate

Established Synthetic Routes to Methyl 4-(aminomethyl)picolinate

Several well-established methods are employed for the synthesis of this compound. These routes utilize fundamental organic reactions to construct the target molecule.

Reductive Amination Strategies for the Aminomethyl Moiety

Reductive amination is a key strategy for introducing the aminomethyl group. This typically involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine in the presence of a reducing agent. youtube.compsu.edu In the context of this compound synthesis, a precursor like methyl 4-formylpicolinate can be reacted with ammonia, followed by reduction. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. google.com The reaction proceeds through the in situ formation of an imine, which is then reduced to the desired amine. The efficiency of this method can be influenced by the choice of reducing agent and reaction conditions. organic-chemistry.org For instance, using sodium cyanoborohydride is a widely applicable method for reductive amination. psu.edu

Esterification Protocols for Picolinic Acid Derivatives

The esterification of picolinic acid or its derivatives is a crucial step in forming the methyl ester portion of the target molecule. nih.gov A common method involves reacting the corresponding picolinic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. google.comumsl.edu For example, 4-(aminomethyl)benzoic acid can be esterified with methanol using hydrochloric acid. google.com Another approach is the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which is then reacted with methanol to form the methyl ester. nih.govchemicalbook.com This two-step process is often efficient and can be performed under relatively mild conditions.

Catalytic Hydrogenation Approaches for Precursor Conversion

Catalytic hydrogenation is a versatile method used at various stages of the synthesis of this compound. prepchem.comgoogle.comresearchgate.net It is particularly useful for the reduction of nitro or cyano groups to the corresponding amine. google.comgoogle.com For instance, a common precursor, methyl 4-cyanopicolinate, can be reduced to this compound using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. google.comumsl.edu Similarly, the reduction of a 4-nitro group on the pyridine (B92270) ring can be achieved through catalytic hydrogenation to yield the amino group. chemicalbook.com The choice of catalyst and reaction conditions, such as temperature and pressure, can significantly impact the selectivity and yield of the hydrogenation reaction. researchgate.netgoogle.com

Table 1: Catalytic Hydrogenation of Precursors

| Precursor | Catalyst | Product | Reference |

|---|---|---|---|

| Methyl 4-cyanobenzoate | Hydrogen/Metal Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

| 4-Nitropicolinic acid N-oxide | Catalytic Hydrogenation | 4-Aminopicolinic acid | umsl.edu |

| 3-Methyl-4-nitrobenzoic acid | 5% Pd/C | Methyl 4-amino-3-methylbenzoate | chemicalbook.com |

| Cyanopyridine | Hydrogenation Catalyst | Aminomethylpyridine | google.com |

Direct Amination Procedures for Halogenated Pyridine Intermediates

Direct amination of halogenated pyridine intermediates provides another route to introduce the amino group. This involves the nucleophilic substitution of a halogen atom, typically chlorine or iodine, on the pyridine ring with an amine source. prepchem.comnih.gov For example, methyl 4-chloropicolinate can be reacted with an azide (B81097) source, like sodium azide, followed by reduction to yield the amine. prepchem.com The development of site-selective amination methods is an active area of research, with strategies focusing on the C4-selective amination of pyridines. nih.gov These methods often employ transition metal catalysts or electronically tuned reagents to facilitate the C-N bond formation. chemrxiv.org

Advanced Synthetic Approaches and Process Optimization

Stereoselective Synthesis and Chiral Pool Applications

While the aminomethyl group in the target molecule is not chiral, stereoselective synthesis becomes critical when dealing with more complex analogs or when using chiral starting materials. dntb.gov.uamdpi.comchemrxiv.orgresearchgate.net The principles of stereoselective synthesis can be applied to control the configuration of stereocenters in related structures. For instance, in the synthesis of proline analogs, stereoselectivity is crucial and can be achieved through methods like Wittig olefination followed by stereoselective hydrogenation. mdpi.com The use of chiral pool starting materials, which are readily available enantiomerically pure compounds, can also be a powerful strategy in the asymmetric synthesis of related pyridine derivatives. mdpi.com

Palladium-Catalyzed Coupling Reactions in Picolinate (B1231196) Framework Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of complex aromatic systems like the picolinate framework. science.govmit.edu The versatility of palladium catalysis allows for the direct functionalization of the pyridine ring, a key step in building the desired molecular structure.

A notable strategy involves the picolinamide-directed C-H functionalization. nih.gov In this approach, the picolinamide (B142947) group acts as a directing group, guiding the palladium catalyst to activate a specific C-H bond on a substrate for subsequent reaction, such as arylation. nih.gov For instance, the ortho-C-H bond of a benzylpicolinamide can be arylated with an aryl iodide in the presence of a Pd(OAc)₂ catalyst. nih.gov This is followed by an intramolecular C-H amination to form cyclized products. nih.gov Such methodologies demonstrate the capacity of palladium catalysis to construct intricate heterocyclic systems related to picolinates.

Furthermore, palladium catalysts are crucial in aminoalkynylation reactions, where an amine and an alkyne are added across a double bond. The picolinamide auxiliary has been shown to be essential in the syn-selective aminoalkynylation of alkenes, leading to the formation of pyrrolidines. nih.gov While not a direct synthesis of the target compound, this illustrates the role of picolinate-related structures in guiding palladium-catalyzed transformations. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form C-N bonds, often employed to introduce amino groups onto aromatic rings, a relevant transformation for synthesizing precursors to the title compound. google.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to enhance catalyst activity and stability. mit.edu

Table 1: Examples of Palladium-Catalyzed Reactions in Picolinate-Related Synthesis

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ | Benzylpicolinamide | Biaryl Compound | nih.gov |

| Aminoalkynylation | Palladium Catalyst / Iodoalkyne | Olefin with Picolinamide | Pyrrolidine | nih.gov |

Protecting Group Strategies in Complex Molecule Synthesis

The synthesis of this compound, which contains both a primary amine and a methyl ester, necessitates the use of protecting groups to prevent unwanted side reactions. youtube.com Protecting group strategies involve temporarily blocking one functional group while another part of the molecule is being modified. researchgate.net

For the amine functionality, common protecting groups include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. youtube.comresearchgate.net The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). youtube.com The Z group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenation over a palladium catalyst. youtube.com The orthogonality of these groups is a key advantage; one can be removed selectively in the presence of the other, allowing for complex, multi-step syntheses. youtube.com

An alternative strategy involves introducing the amino group in a masked form, such as an azide. In one synthetic route, Methyl 4-chloropicolinate is treated with sodium azide to form an azido (B1232118) intermediate. This azido group is then reduced to the primary amine in a subsequent step, typically via hydrogenation over a palladium on carbon (Pd/C) catalyst. prepchem.com This approach effectively uses the azide as a precursor, which can be considered a form of protecting group for the amine functionality. Sulfonamides are another class of protecting groups for amines, formed by reacting the amine with a sulfonyl chloride. youtube.com These are robust groups that can be removed under specific acidic or reducing conditions. youtube.com

The carboxyl group of picolinic acid is often protected as an ester, such as the methyl ester in the target molecule. This prevents the acidic proton from interfering with base-sensitive reactions and also prevents the carboxylate from acting as a nucleophile.

Table 2: Common Protecting Groups in Amine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) | youtube.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | H₂/Pd | youtube.com |

| Azide (precursor) | N₃ | Sodium azide | Reduction (e.g., H₂/Pd) | prepchem.com |

Starting Material Diversity and Accessibility in Synthesis

Utilization of Methyl 4-chloropicolinate and Analogues

Methyl 4-chloropicolinate is a key and readily accessible intermediate for the synthesis of this compound. sincerechemical.comchemicalbook.com It is a solid at room temperature with a melting point of 50-52 °C. chemicalbook.com The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, making it an excellent starting point for introducing the aminomethyl group or its precursor.

A direct synthetic pathway involves the reaction of Methyl 4-chloropicolinate with a source of the aminomethyl group. prepchem.com A common method is a two-step process starting with the substitution of the chloride with an azide ion, followed by reduction. A mixture of methyl 4-chloropicolinate and sodium azide in a solvent like dimethylformamide (DMF) is heated to produce the corresponding 4-azido intermediate. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the azide to the desired primary amine, yielding this compound. prepchem.com

Derivatization from Picolinic Acid and Its Esters

Picolinic acid (pyridine-2-carboxylic acid) is a fundamental starting material for the synthesis of this compound and its precursors. chemicalbook.com A common initial step is the conversion of picolinic acid into its methyl ester, Methyl picolinate, which can be achieved through standard esterification methods, such as reaction with methanol in the presence of an acid catalyst. chemicalbook.com

To introduce functionality at the 4-position, picolinic acid itself can be derivatized. For example, picolinic acid can be treated with thionyl chloride (SOCl₂) to generate a chlorinated intermediate, which is then esterified with methanol to yield Methyl 4-chloropicolinate. chemicalbook.comchemicalbook.com This process often involves heating picolinic acid with thionyl chloride, sometimes with a catalytic amount of DMF, followed by the addition of methanol. chemicalbook.comumsl.edu The reaction proceeds through the formation of an acyl chloride, which then facilitates both chlorination of the ring and subsequent esterification.

Another approach involves the derivatization of picolinic acid to introduce other functional groups that can be later converted to the aminomethyl group. For instance, 4-iodopicolinic acid can be prepared from picolinic acid and then converted to its methyl ester. umsl.edu This iodo-substituted ester can then undergo further reactions, such as cyanation followed by reduction, in an attempt to form the aminomethyl group. umsl.edu Picolinic acid and its esters are also used in derivatization reactions to enhance detection in analytical methods like mass spectrometry, highlighting the versatile chemistry of this scaffold. nih.govnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Benzylpicolinamide |

| Methyl 4-chloropicolinate |

| Sodium azide |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Benzyl chloroformate |

| Picolinic acid |

| Thionyl chloride |

| Dimethylformamide |

| Methanol |

Chemical Reactivity and Transformations of Methyl 4 Aminomethyl Picolinate

Nucleophilic Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for nucleophilic reactions, allowing for the introduction of a wide range of functional groups.

Acylation and Amidation Reactions for Functionalization

The aminomethyl group readily undergoes acylation and amidation reactions when treated with acylating agents such as acyl chlorides or anhydrides. These reactions are fundamental for introducing new functionalities to the molecule. For instance, the reaction with an acyl chloride in the presence of a base leads to the formation of an amide bond. This process is a common strategy for synthesizing more complex molecules and for creating libraries of compounds for various applications.

The efficiency of amidation can be influenced by catalysts. For example, organocatalysts like triazabicyclodecene (TBD) have been shown to facilitate the amidation of esters with amines, a reaction that can be applied to polymers containing ester functionalities. researchgate.net

Table 1: Examples of Acylation/Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Methyl 4-(aminomethyl)picolinate | Acyl Chloride | N-acylated derivative | Acylation |

Alkylation and Arylation Pathways

The nitrogen atom of the aminomethyl group can also act as a nucleophile in alkylation and arylation reactions. These reactions typically involve the use of alkyl halides or aryl halides as electrophiles. The reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and yield of these transformations. For example, the alkylation of a similar compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, with methyl iodide has been studied, demonstrating the potential for N-methylation. mdpi.com

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to transformations common to esters, primarily hydrolysis and transesterification.

Hydrolytic Transformations to Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(aminomethyl)picolinic acid, under either acidic or basic conditions. fluorochem.co.ukyoutube.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then eliminates methanol (B129727) to yield the carboxylic acid. youtube.com

Base-catalyzed hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521), results in the nucleophilic attack of the hydroxide ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate that collapses to expel the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. youtube.com Subsequent acidification yields the final carboxylic acid. youtube.com

The rate of hydrolysis can be influenced by steric and electronic factors within the molecule. nih.gov

Transesterification Processes

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is useful for modifying the ester group to alter the physical and chemical properties of the molecule. While specific studies on the transesterification of this compound are not widely detailed, the principles of this reaction are well-established for similar ester compounds.

Transformations Involving the Pyridine (B92270) Ring System

The pyridine ring in this compound can also undergo chemical transformations, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the nitrogen atom itself can be a site of reaction. For instance, reactions of picolinamides with sultones can lead to the formation of pyridinium (B92312) salts where the endocyclic nitrogen atom is protonated. mdpi.com Additionally, cyclization reactions involving the aminomethyl group and the pyridine ring can lead to the formation of fused heterocyclic systems like imidazo[1,5-a]pyridines. beilstein-journals.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(aminomethyl)picolinic acid |

| Triazabicyclodecene (TBD) |

| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |

| Imidazo[1,5-a]pyridines |

| Sodium hydroxide |

| Methanol |

Decarboxylation Studies of Picolinate (B1231196) Derivatives

The decarboxylation of picolinic acid and its derivatives is a well-known reaction, often proceeding under thermal conditions. wikipedia.org The reaction is significantly influenced by the position of the carboxyl group relative to the pyridine nitrogen. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than its isomers, nicotinic acid (3-carboxylic acid) and isonicotinic acid (4-carboxylic acid). stackexchange.com

The mechanism of decarboxylation for picolinic acid is thought to involve the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated. stackexchange.comcdnsciencepub.com This zwitterion stabilizes the negative charge that develops on the ring as the carbon-carbon bond of the carboxyl group breaks. stackexchange.comcdnsciencepub.com The resulting 2-pyridyl carbanion is then protonated to yield pyridine.

For this compound, which is an ester, direct decarboxylation is not a typical reaction pathway. However, hydrolysis of the ester to the corresponding carboxylic acid, 4-(aminomethyl)picolinic acid, would produce a substrate for potential decarboxylation. The rate and mechanism of decarboxylation of this substituted picolinic acid would be influenced by the electronic effects of the 4-(aminomethyl) group. Studies on substituted picolinic acids have shown that both electron-donating and electron-withdrawing groups can affect the rate of decarboxylation. cdnsciencepub.com The effect of various solvents on the decarboxylation of picolinic acid has also been investigated, indicating that the reaction environment plays a crucial role. acs.org

The Hammick reaction is a notable example of the decarboxylation of α-picolinic acids in the presence of carbonyl compounds to form 2-pyridyl-carbinols. wikipedia.org This reaction proceeds through a 'Hammick Intermediate', which is believed to be a carbene. wikipedia.org

| Reaction | Substrate Type | Key Mechanistic Feature | Typical Product | Reference |

| Thermal Decarboxylation | Picolinic Acids | Formation of a zwitterionic intermediate | Pyridine derivatives | stackexchange.comcdnsciencepub.com |

| Hammick Reaction | α-Picolinic Acids | Formation of a carbene-like intermediate | 2-Pyridyl-carbinols | wikipedia.org |

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms and kinetics of picolinate derivatives are of significant interest due to their relevance in various chemical and biological processes. Hydrolysis of picolinate esters, for instance, can be catalyzed by divalent metal ions. acs.org The pyridine nitrogen plays a key role in this catalysis by coordinating to the metal ion, which in turn activates the ester carbonyl group towards nucleophilic attack by water or hydroxide ions. acs.org

Kinetic studies on the aminolysis of related ester compounds provide insights into the stepwise versus concerted nature of the reaction mechanisms. For example, the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates has been shown to proceed through a tetrahedral addition intermediate.

Fragmentation of acyl picolinyl esters in mass spectrometry has been studied to understand the underlying reaction mechanisms, which is crucial for structural elucidation. nih.gov These studies propose detailed fragmentation pathways that are consistent with experimental data. nih.gov

The synthesis of picolinates can be achieved through various methods, including cooperative vinylogous anomeric-based oxidation, which highlights the influence of functional groups and reaction conditions on the reaction outcome. rsc.org The reactivity of the pyridine ring and the methyl group in methyl picolinate makes it a versatile building block in organic synthesis for creating more complex molecules. guidechem.com

Methyl 4 Aminomethyl Picolinate As a Precursor and Building Block

Role in the Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups on the pyridine (B92270) ring makes Methyl 4-(aminomethyl)picolinate a key starting material for élaborating intricate organic molecules. The primary amine can readily undergo a variety of transformations, such as acylation, alkylation, and Schiff base formation, to introduce new side chains and build molecular complexity. Simultaneously, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or be involved in transesterification reactions, offering further points for diversification. This dual reactivity is instrumental in the stepwise or one-pot synthesis of elaborate structures.

For instance, the aminomethyl group can be protected, allowing for selective modification at the ester position, followed by deprotection and subsequent reaction at the amine. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the efficient assembly of target molecules with high precision.

Construction of Novel Pyridine-Based Scaffolds

Pyridine and its derivatives are ubiquitous in medicinal chemistry and materials science, valued for their ability to engage in hydrogen bonding and metal coordination. enpress-publisher.comnih.gov this compound serves as an excellent starting point for creating novel pyridine-based scaffolds. The inherent reactivity of the amine and ester functionalities allows for the annulation of new rings onto the pyridine core, leading to the formation of fused heterocyclic systems.

The development of such novel scaffolds is of significant interest in the pursuit of new therapeutic agents and functional materials. nih.govresearchgate.net The pyridine motif itself is a well-established pharmacophore, and the ability to systematically modify its substitution pattern using precursors like this compound is a powerful strategy in drug discovery. enpress-publisher.com

Precursor in the Development of Functionalized Materials

The aminomethyl and picolinate (B1231196) moieties of this compound make it an attractive monomer or cross-linking agent for the synthesis of functionalized polymers and materials. The primary amine can participate in polymerization reactions, such as the formation of polyamides or polyimides, incorporating the pyridine unit into the polymer backbone. The resulting materials can exhibit interesting properties, including thermal stability, metal-binding capabilities, and specific catalytic activity, owing to the presence of the nitrogen-containing aromatic ring.

Furthermore, the pyridine nitrogen and the ester group can act as coordination sites for metal ions, making this compound a useful precursor for the development of metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Derivatization for Analytical and Research Probes

The functional handles of this compound allow for its derivatization into specialized probes for analytical and research purposes. The primary amine is a common site for the attachment of fluorophores, chromophores, or other reporter groups. The resulting labeled molecules can be used as probes in bioimaging, sensing, or as tracers in various biological and chemical systems.

For example, the amine can be reacted with a fluorescent dye containing a reactive group like an isothiocyanate or a succinimidyl ester. The pyridine-picolinate portion of the molecule can act as a chelating agent for specific metal ions, and the attached fluorophore can provide a detectable signal upon binding. This modular design enables the creation of custom probes for a wide range of research applications.

Coordination Chemistry and Ligand Applications of Methyl 4 Aminomethyl Picolinate Derivatives

Design Principles for Picolinate-Based Ligands

Tuning Denticity and Chelation Properties

Denticity refers to the number of donor atoms in a ligand that bind to a central metal ion. unacademy.comlibretexts.org Picolinate (B1231196) ligands, derived from picolinic acid, are inherently at least bidentate, coordinating through the pyridine (B92270) nitrogen and a carboxylate oxygen. sjctni.edu The "chelate effect" describes the enhanced stability of complexes containing polydentate ligands compared to those with monodentate ligands, primarily due to favorable entropic factors. libretexts.orgwikipedia.org

The basic picolinate structure can be modified to increase its denticity. For instance, incorporating additional coordinating groups, such as amine or carboxylate arms, onto the pyridine ring or other parts of the ligand scaffold can create tridentate, tetradentate, or even octadentate ligands. rsc.orgchemrxiv.org This increased denticity generally leads to the formation of more stable metal complexes. wikipedia.org The synthesis of ligands with specific denticities can be challenging, as demonstrated by the difficulties in incorporating a single picolinate pendant arm in certain open-chained ligands, where disubstituted products can be an unintended outcome. unideb.hu

Influence of Substituent Effects on Ligand Behavior

The electronic and steric properties of substituents on the picolinate ring significantly influence the ligand's coordination behavior and the properties of the resulting metal complexes. Electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen and the carboxylate oxygen, thereby affecting the strength of the metal-ligand bonds.

For example, the introduction of different substituents on the amine nitrogen of 6,6'-(azanediylbis(methylene))dipicolinic acid derivatives was shown to impact the stability of their Mn2+ complexes. rsc.org A detailed study of iridium(III) complexes with various substituted picolinic acid ancillary ligands revealed that these substituents can significantly alter the photophysical properties of the complexes, demonstrating the profound effect of ligand modification. rsc.org Similarly, the π-complex character of disilene-palladium complexes was found to be sensitive to the nature of the other ligands present, increasing as the σ-donation from these ligands decreases. nih.govrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with picolinate-based ligands can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. sjctni.edunih.gov The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, coordination environment, and physicochemical properties.

Coordination Modes and Geometries in Homo- and Heterometallic Systems

Picolinate ligands can adopt several coordination modes, acting as bidentate chelating agents through the nitrogen and an oxygen atom of the carboxylate group. sjctni.edutandfonline.comresearchgate.net In some cases, they can also bridge between metal centers, leading to the formation of polynuclear or polymeric structures. researchgate.net

The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the nature of the ligand and any co-ligands. Octahedral geometries are common for many transition metal complexes with picolinate ligands. sjctni.eduresearchgate.net For instance, X-ray diffraction studies have confirmed distorted octahedral geometries for nickel(II) complexes containing picolinate and other nitrogen-donor ligands. tandfonline.comresearchgate.net The coordination sphere can be completed by water molecules or other ancillary ligands. rsc.orgrsc.org In some systems, different geometries can be observed, such as square-pyramidal or distorted 4 + 2 octahedral coordination in copper(II) complexes. researchgate.net

The table below summarizes the coordination geometries of some metal complexes with picolinate-based ligands.

| Metal Ion | Ligand(s) | Coordination Geometry | Reference(s) |

| Co(II) | picolinate, dipyrido[3,2-d:2′,3′-f]quinoxaline | Octahedral | rsc.org |

| Ni(II) | picolinate, bis(benzimidazol-2-yl-methyl)amine, H₂O | Distorted Octahedral | tandfonline.comresearchgate.net |

| Ni(II) | picolinate, tris(2-benzimidazolylmethyl)amine | Distorted Octahedral | tandfonline.comresearchgate.net |

| Cu(II) | 3-hydroxypicolinate, 4-picoline | Square-pyramidal | researchgate.net |

| Cu(II) | 6-hydroxypicolinate, 4-picoline | Distorted 4 + 2 Octahedral | researchgate.net |

| Mn(II) | 6,6'-(azanediylbis(methylene))dipicolinic acid derivative, H₂O | Pentagonal bipyramidal | rsc.org |

Stoichiometric and pH-Dependent Complexation Studies

The formation of metal complexes with picolinate ligands is often dependent on the stoichiometry of the reactants and the pH of the solution. Potentiometric titrations and spectroscopic methods are commonly used to determine the stability constants of the complexes and to identify the species present in solution at different pH values.

For example, studies on the complexation of Am(III) with picolinic acid at different pH values revealed the formation of 1:1 and 1:2 complexes. researchgate.net The stability constants of Mn2+ complexes with a series of pentadentate and hexadentate picolinate-based ligands were determined using pH-potentiometry, showing a significant difference in stability based on the ligand structure. rsc.org The protonation constants of the ligands themselves are also crucial for understanding their pH-dependent coordination behavior. rsc.org

Stability and Kinetic Inertness of Metal-Picolinate Complexes in Aqueous Media

The thermodynamic stability and kinetic inertness of metal complexes are critical parameters, especially for applications in aqueous environments. Thermodynamic stability refers to the position of the equilibrium between the complex and its dissociated components, while kinetic inertness relates to the rate at which the complex undergoes ligand exchange reactions. vpscience.orgdalalinstitute.com

Picolinate-based ligands can form highly stable complexes with various metal ions. For instance, cyclen-based ligands functionalized with picolinate arms form very stable complexes with Mn2+, Cu2+, and Gd3+. rsc.org The stability constants (log K) for these complexes are often high, indicating a strong metal-ligand interaction. rsc.orgrsc.org The chelate effect, as mentioned earlier, plays a significant role in the high thermodynamic stability of these complexes. wikipedia.org

Kinetic inertness is equally important, as a thermodynamically stable complex may still be kinetically labile, meaning it rapidly exchanges its ligands. vpscience.orgdalalinstitute.com Pyclen-based ligands bearing picolinate arms have been shown to form remarkably inert Gd(III) complexes with respect to their acid-assisted dissociation. chemrxiv.orgnih.gov The rate of dissociation is a key measure of kinetic inertness. For example, the [Gd(dodpa)]+ and [Gd(Medodpa)]+ complexes exhibit greater kinetic inertness than [Gd(do3a)], as indicated by their smaller acid-catalyzed dissociation rate constants. rsc.org A complex that is both thermodynamically stable and kinetically inert is often desirable for in vivo applications to prevent the release of potentially toxic free metal ions.

The table below presents stability and kinetic data for selected metal-picolinate complexes.

| Complex | log K | Kinetic Parameter | Value | Reference(s) |

| [Mn(DPAAA)]⁻ | 13.19(5) | - | - | rsc.org |

| [Mn(DPAPhA)] | 9.55(1) | - | - | rsc.org |

| [Mn(dodpa)] | 17.40 | - | More inert than [Mn(Medodpa)] | rsc.org |

| [Mn(Medodpa)] | 17.46 | - | - | rsc.org |

| [Cu(dodpa)] | 24.34–25.17 | - | - | rsc.org |

| [Cu(Medodpa)] | 24.74 | - | - | rsc.org |

| [Gd(dodpa)]⁺ | 17.27 | k₁ (acid dissociation) | 2.5(4) × 10⁻³ M⁻¹ s⁻¹ | rsc.org |

| [Gd(Medodpa)]⁺ | 17.59 | k₁ (acid dissociation) | 8.3(4) × 10⁻⁴ M⁻¹ s⁻¹ | rsc.org |

| [GdL5]⁺ | 20.47 | kex²⁹⁸ (water exchange) | 87.1 × 10⁶ s⁻¹ | nih.gov |

| [GdL6]⁺ | 19.77 | kex²⁹⁸ (water exchange) | 1.06 × 10⁶ s⁻¹ | nih.gov |

Applications of Coordination Complexes in Academic Research

The bifunctional nature of Methyl 4-(aminomethyl)picolinate, featuring a bidentate N,N-donor set from the pyridine nitrogen and the aminomethyl group, makes it a promising ligand for forming stable chelate rings with a variety of transition metals. The ester group, while typically non-coordinating in its initial state, offers a site for potential post-synthetic modification or can influence the electronic properties of the resulting complex.

Catalytic Systems Utilizing this compound Ligands

Although specific catalytic systems employing this compound are not prominently documented, the picolinate and aminopyridine frameworks are staples in the design of homogeneous catalysts.

Transition Metal Catalysis (e.g., Palladium, Ruthenium)

Palladium and ruthenium complexes are workhorses in organic synthesis, and their activity is profoundly influenced by the coordinating ligands.

Palladium Catalysis: Palladium complexes are renowned for catalyzing a vast array of cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. researchgate.netbeilstein-journals.org Ligands containing nitrogen donors, like the pyridyl and amine groups in this compound, are known to form stable and efficient palladium catalysts. nih.gov For instance, palladium(II) complexes with aminomethylphosphine ligands have been shown to be active catalysts for the Heck reaction. researchgate.net The chelation provided by the aminomethylpyridine core could stabilize the palladium center, potentially leading to robust catalysts for C-C bond formation.

Ruthenium Catalysis: Ruthenium complexes are particularly effective in hydrogenation and transfer hydrogenation reactions. nih.govnih.gov The design of these catalysts often involves N-donor ligands that can participate in the catalytic cycle. nih.gov For example, ruthenium(II) picolinate complexes have been investigated as redox photosensitizers, which are crucial components in photocatalytic systems. frontiersin.org A ligand like this compound could support ruthenium in various oxidation states, making it a candidate for reactions like the transfer hydrogenation of ketones to chiral alcohols. nih.gov

Mechanistic Investigations of Catalytic Cycles

The mechanism of transition metal-catalyzed reactions often involves intricate steps of ligand association/dissociation and changes in the metal's oxidation state. The structure of this compound suggests potential for interesting mechanistic roles.

A key concept in modern catalyst design is metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in bond activation. The aminomethylpyridine scaffold can facilitate this. Furthermore, the presence of the methyl ester group introduces the possibility of hemilability. While the primary coordination would be through the two nitrogen atoms, the carbonyl oxygen of the ester could potentially coordinate to the metal center at an intermediate stage of a catalytic cycle. This weak, reversible binding can stabilize key intermediates or open up reaction pathways, a principle that has been explored in palladium-catalyzed carbonylation reactions with other pyridyl-containing ligands.

Materials Science Applications of Metal-Organic Frameworks and Functional Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.govyoutube.com The selection of the organic linker is critical for defining the MOF's structure and properties. Bifunctional linkers containing both a coordination site (like a pyridine) and a functional group (like an amine) are highly sought after for creating functional MOFs.

While MOFs built directly from this compound are not described, its derivative, 4-(aminomethyl)picolinic acid (formed upon hydrolysis of the ester), would be an ideal linker. This linker would possess a carboxylate group for strong coordination to the metal center and a pendant aminomethyl group within the pores. Such amine-functionalized MOFs are of great interest for applications in CO2 capture and catalysis. For example, MOFs have been successfully synthesized using linkers like 4-aminobenzoic acid, demonstrating the principle of incorporating amino groups into the framework. nih.gov The pyridyl nitrogen of the picolinate linker could also act as a secondary coordination site, potentially leading to more complex and robust network topologies.

Supramolecular Assembly and Self-Organization

The predictable geometry and hydrogen-bonding capabilities of the 4-(aminomethyl)picolinate structure make it an excellent candidate for building complex supramolecular assemblies and coordination polymers. Research on structurally analogous 4-picolylamine ligands provides significant insight into this potential. tandfonline.comtandfonline.com

Studies on cobalt(II), copper(II), and silver(I) complexes with N-(4-picolyl)piperidine and N-(4-picolyl)morpholine show that the 4-picolylamine core directs the formation of discrete dinuclear and tetranuclear complexes as well as one-dimensional coordination polymers. tandfonline.comtandfonline.com The final supramolecular structure is heavily influenced by weak intermolecular interactions, such as C-H···Cl, C-H···O, and C-H···F hydrogen bonds. tandfonline.comtandfonline.com These interactions dictate the crystal packing and can lead to the formation of channels within the crystal lattice. tandfonline.comtandfonline.com Similarly, picolinyl-containing ligands have been used to construct 1D, 2D, and 3D coordination polymers, where hydrogen bonding plays a crucial role in the extended network. researchgate.net

Based on these examples, coordination complexes of this compound would be expected to self-organize into higher-order structures governed by a combination of coordination bonds and a network of hydrogen bonds involving the amine N-H protons and the ester carbonyl oxygen.

Table 1: Supramolecular Interactions in Complexes with 4-Picolylamine Analogues This table is based on findings from structurally related N-(4-picolyl)piperidine (L1) and N-(4-picolyl)morpholine (L2) ligands.

| Complex | Ligand | Metal Ion(s) | Key Intermolecular Interactions | Resulting Structure | Reference |

| [Cu2(OAc)4(L1)2] | N-(4-picolyl)piperidine | Copper(II) | C-H···O | Dinuclear Complex | tandfonline.comtandfonline.com |

| [Cu4OCl6(L1)4] | N-(4-picolyl)piperidine | Copper(II) | C-H···Cl | Tetranuclear Complex | tandfonline.comtandfonline.com |

| poly-[Ag(L1)(CO2CF3)] | N-(4-picolyl)piperidine | Silver(I) | C-H···F | Coordination Polymer | tandfonline.comtandfonline.com |

| [CoCl3(L2H)] | N-(4-picolyl)morpholine | Cobalt(II) | C-H···O, C-H···Cl | Discrete Complex | tandfonline.comtandfonline.com |

Development of Research Tools in Chemical Biology (excluding therapeutic/diagnostic uses)

Coordination complexes are increasingly used as research tools in chemical biology to probe biological systems. nih.gov These tools can include luminescent probes, protein surface recognition agents, and platforms for assembling biological molecules. The development of a chemical probe requires careful design to ensure selectivity and proper functionality within a cellular context. nih.gov

While there are no specific reports on using this compound complexes for these purposes, the ligand has features that could be exploited. For example, ruthenium polypyridyl complexes are well-known for their photophysical properties and are used in photocatalysis. rsc.org A ruthenium complex of a picolinate derivative could potentially be developed into a luminescent probe. The aminomethyl group provides a convenient handle for conjugation to a biomolecule or a targeting moiety, allowing the properties of the metal complex to be directed to a specific location within a cell or protein assembly. However, without specific research, this remains a hypothetical application.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Picolylamine |

| N-(4-picolyl)piperidine |

| N-(4-picolyl)morpholine |

| 4-(aminomethyl)picolinic acid |

| 4-aminobenzoic acid |

| Palladium |

| Ruthenium |

| Cobalt |

| Copper |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Mass Spectrometry Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For Methyl 4-(aminomethyl)picolinate, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental formula (C₈H₁₀N₂O₂). Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate the molecular ion.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the benzylic C-C bond to lose the aminomethyl group (-CH₂NH₂). The analysis of these fragment ions would provide valuable information for confirming the structure of the molecule. libretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino group and the ester or pyridine (B92270) functionalities, which can significantly influence the physical properties of the compound.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published crystal structures for this compound. While crystal structures for related compounds like methyl ((4-aminobenzyl)sulfonyl)-d-prolinate and zwitterionic 4-(ammonio-methyl)-benzoate have been reported, this specific data for the target compound is absent from the public record. researchgate.netnih.gov

Spectroscopic Methods for Probing Electronic Structure and Photophysical Properties

Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of molecules.

The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the pyridine ring and n-π* transitions associated with the carbonyl and amino groups. The position and intensity of these absorption maxima (λ_max) provide insights into the electronic conjugation within the molecule.

If the compound is fluorescent, its emission spectrum would reveal the wavelength of emitted light upon excitation at a specific wavelength. The fluorescence quantum yield and lifetime could also be determined to characterize its emissive properties.

Despite the importance of this data for understanding the compound's interaction with light, no experimental UV-Vis or fluorescence spectra for this compound are available in the public scientific literature.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

A reversed-phase HPLC method could be developed for this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the compound under specific chromatographic conditions would be a key identifier. The peak area in the chromatogram would be proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A patent for the preparation of the related compound, methyl 4-(aminomethyl)benzoate, mentions the use of quantitative HPLC to determine the yield, but specific conditions that could be directly applied to the picolinate (B1231196) analogue are not provided. google.com Chemical suppliers also indicate that HPLC data is available for the hydrochloride salt of the title compound, but the data itself is not published. nih.gov

Theoretical and Computational Studies of Methyl 4 Aminomethyl Picolinate

Quantum Chemical Calculations of Molecular and Electronic Structure

No published studies were found that detail the quantum chemical calculations of the molecular and electronic structure of Methyl 4-(aminomethyl)picolinate. Such a study would typically involve optimizing the molecule's geometry to find the most stable conformation and calculating key electronic properties.

Table 1: Hypothetical Calculated Structural Parameters for this compound

| Parameter | Value |

|---|---|

| Bond Length (C-N, aminomethyl) | Data not available |

| Bond Angle (H-N-H, aminomethyl) | Data not available |

| Dihedral Angle (Pyridine-Ester) | Data not available |

| Mulliken Atomic Charges (N, O atoms) | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms specifically involving this compound. This type of analysis would be crucial for understanding its reactivity, for instance, in acylation reactions at the amino group or hydrolysis of the ester. Such studies would calculate the energy barriers for these transformations, identifying the transition state structures.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, theoretical predictions of parameters such as NMR chemical shifts and IR vibrational frequencies for this compound have not been reported. Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| 1H NMR Chemical Shift (CH2, aminomethyl) | Data not available |

| 13C NMR Chemical Shift (C=O, ester) | Data not available |

| IR Vibrational Frequency (N-H stretch) | Data not available |

This table is for illustrative purposes only. The values are not based on actual calculations.

Ligand-Metal Interaction Analysis and Binding Energy Calculations

As a chelating agent, this compound is expected to form complexes with various metal ions. However, no computational studies analyzing these interactions or calculating the binding energies have been published. This analysis would be fundamental to understanding its coordination chemistry, predicting the stability of its metal complexes, and exploring its potential applications in areas like catalysis or materials science.

Future Research Directions and Emerging Applications of Methyl 4 Aminomethyl Picolinate

The chemical compound Methyl 4-(aminomethyl)picolinate is a pyridine (B92270) derivative featuring both an aminomethyl group and a methyl ester. Its unique structural arrangement, combining a chelating picolinate (B1231196) backbone with a reactive primary amine, positions it as a versatile building block for future research and development across various scientific domains. While extensive studies on this specific molecule are emerging, its constituent parts and related structures have been featured in numerous research efforts, pointing toward a promising future. This article explores the potential research directions and applications for this compound, focusing on novel synthesis, advanced materials, catalysis, and other forward-looking areas of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(aminomethyl)picolinate, and how can purity be optimized?

- Methodology :

- Step 1 : Start with 4-hydroxypicolinic acid. React with methyl chloroformate in the presence of triethylamine to form methyl 4-hydroxypicolinate (analogous to , which describes ethyl ester synthesis).

- Step 2 : Introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent (e.g., NaBHCN) under controlled pH ( describes similar functionalization for ethyl 6-(aminomethyl)picolinate).

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane) to isolate the product. Monitor purity via HPLC (≥95% recommended for research use) .

- Data Table :

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | Methyl chloroformate, EtN, RT | 75–85 | 90–93 |

| Aminomethylation | Formaldehyde, NaBHCN, pH 6–7 | 60–70 | 85–90 |

| Purification | Recrystallization (EtOH/HO) | 50–60 | 95–98 |

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify ester, pyridine ring, and aminomethyl groups (e.g., δ ~3.9 ppm for methyl ester; δ ~4.2 ppm for -CHNH) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] (calculated for CHNO: 167.0821).

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40) .

- Melting Point : Compare experimental values (e.g., 74–76°C for structural analogs) with literature to detect impurities .

Advanced Research Questions

Q. How does the position of the aminomethyl group on the pyridine ring influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The para-position (4-position) of the pyridine ring directs electrophilic substitution reactions. The aminomethyl group enhances electron density, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids) under Pd catalysis ( discusses similar reactivity in picolinamide derivatives) .

- Experimental Design : Optimize catalyst loading (e.g., Pd(PPh) at 2 mol%) and base (KCO in DMF/HO) to minimize dehalogenation byproducts.

- Data Contradiction :

- Some studies report lower yields when the aminomethyl group is sterically hindered (cf. , where ethyl 6-(aminomethyl)picolinate shows reduced reactivity compared to 4-substituted analogs) .

Q. What strategies resolve discrepancies in reported LogP and solubility values for this compound?

- Methodological Approach :

- LogP Measurement : Use shake-flask method (octanol/water partitioning) with UV quantification. Reported LogP = 0.36 for methyl 4-(hydroxymethyl)picolinate ( ); adjust for aminomethyl substitution (predicted LogP ~0.5 via ChemAxon) .

- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) and DMSO. Address conflicting data by standardizing temperature (25°C) and solvent purity.

- Table : Comparative Physicochemical Data

| Property | Reported Value (Analog) | Adjusted for Aminomethyl Group |

|---|---|---|

| LogP | 0.36 ( ) | 0.48–0.55 (Predicted) |

| Aqueous Solubility (mg/mL) | 1.2 (DMSO) | 0.8–1.0 (PBS, pH 7.4) |

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

- Protocol :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the aminomethyl group and catalytic residues.

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS) to predict binding affinity.

- Validation : Compare in silico results with enzymatic assays (e.g., IC determination via fluorescence-based kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.